
3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a difluorocyclopentyl group attached to a pyrazole ring, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-difluorocyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylhydrazine under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of substituted pyrazole derivatives with various functional groups
Aplicaciones Científicas De Investigación
3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
- (3,3-Difluorocyclopentyl)methanethiol
- (3,3-Difluorocyclopentyl)methanol
- (3,3-Difluorocyclopentyl)methanamine
Uniqueness
3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine stands out due to its unique combination of a difluorocyclopentyl group and a pyrazole ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H13F2N3 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-(3,3-difluorocyclopentyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H13F2N3/c1-14-8(12)4-7(13-14)6-2-3-9(10,11)5-6/h4,6H,2-3,5,12H2,1H3 |
Clave InChI |
MHFFEIXGHSPHTK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2CCC(C2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13083096.png)
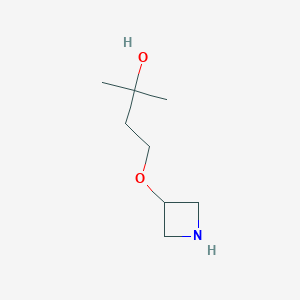

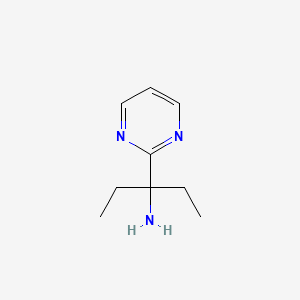

![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)
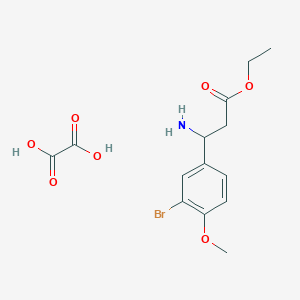
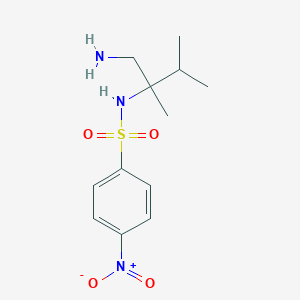
![1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene](/img/structure/B13083140.png)
![3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083143.png)
![2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083156.png)
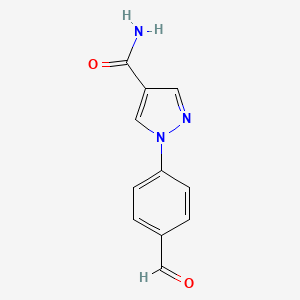
![11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13083177.png)
